Preservation of LSD1-GFI1B Complex Integrity Differentiates T-448 from T-711 and Other Tricyclic LSD1 Inhibitors
In co-immunoprecipitation studies, T-448 at concentrations of 1 μM and 10 μM did not disrupt the LSD1-GFI1B complex in human TF-1a erythroblast cells [1]. This contrasts starkly with the comparator LSD1 inhibitor T-711, which robustly reduced the interaction between LSD1 and GFI1B in the same assay system [1].
| Evidence Dimension | Disruption of LSD1-GFI1B Protein-Protein Interaction |
|---|---|
| Target Compound Data | No disruption observed at 1 μM and 10 μM |
| Comparator Or Baseline | T-711: Robust reduction in LSD1-GFI1B interaction |
| Quantified Difference | Qualitative difference: T-711 disrupts; T-448 does not. |
| Conditions | Co-immunoprecipitation assay in human TF-1a erythroblast cells |
Why This Matters
Preservation of the LSD1-GFI1B complex is the mechanistic basis for T-448's lack of hematotoxicity, making it a critical selection criterion for in vivo studies requiring repeated dosing.
- [1] Matsuda S, Baba R, Oki H, et al. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Neuropsychopharmacology. 2018;44(8):1505-1512. doi:10.1038/s41386-018-0300-9 View Source
